molecular formula C12H18N2O6 B12913520 2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid

2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid

Cat. No.: B12913520
M. Wt: 286.28 g/mol
InChI Key: FGTBAGLNLMOMNO-ZETCQYMHSA-N
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Description

2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid is a complex organic compound with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in biological processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme activity, gene expression, and signal transduction. The exact molecular targets and pathways involved are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid include:

  • 1-amino-cyclohexanecarboxylic acid
  • Other amino acid derivatives with similar structural features

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid (CAS Number: 417726-36-4) is a derivative of pyrrolidine and has gained attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H17N3O4C_{11}H_{17}N_{3}O_{4}, with a molecular weight of approximately 227.257 g/mol. The structure features a pyrrolidine ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC₁₁H₁₇N₃O₄
Molecular Weight227.257 g/mol
Density1.194 g/cm³
Boiling Point355.2 °C
Flash Point168.6 °C

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrolidine compounds exhibit antimicrobial properties. For instance, certain structural analogs have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Properties

The anticancer potential of pyrrolidine derivatives is notable. In vitro studies have indicated that compounds similar to this compound can induce cytotoxic effects in various cancer cell lines, including A549 human lung cancer cells. For example, a related compound reduced A549 cell viability by approximately 67% after treatment with a specific concentration .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism.
  • Receptor Binding : It may bind to receptors that modulate signaling pathways associated with cell growth and apoptosis.
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest, leading to increased apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Study on Antimicrobial Activity : A study published in MDPI demonstrated the antimicrobial efficacy of pyrrolidine derivatives against multidrug-resistant pathogens using broth microdilution techniques . The results highlighted the structure-dependent nature of their activity.
  • Anticancer Efficacy Assessment : Another research article assessed the anticancer effects of various derivatives in A549 cells, showing that modifications to the chemical structure significantly affected cytotoxicity levels . Compounds with specific substituents exhibited enhanced potency compared to their parent structures.

Properties

Molecular Formula

C12H18N2O6

Molecular Weight

286.28 g/mol

IUPAC Name

2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C12H18N2O6/c1-12(2,3)20-11(19)14-7(4-5-8(14)15)10(18)13-6-9(16)17/h7H,4-6H2,1-3H3,(H,13,18)(H,16,17)/t7-/m0/s1

InChI Key

FGTBAGLNLMOMNO-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)NCC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)NCC(=O)O

Origin of Product

United States

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